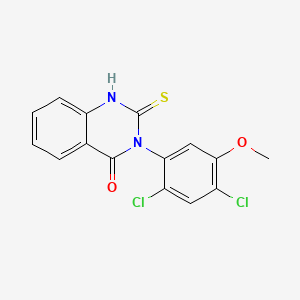

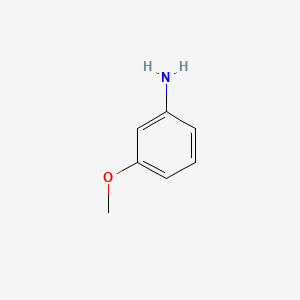

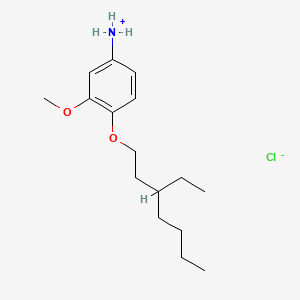

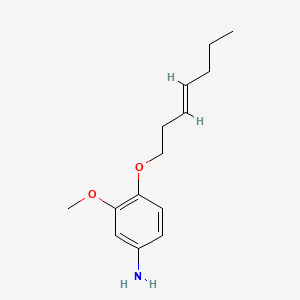

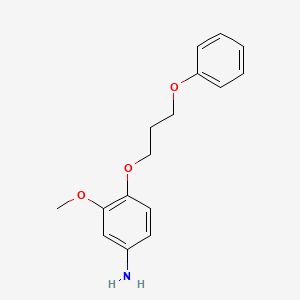

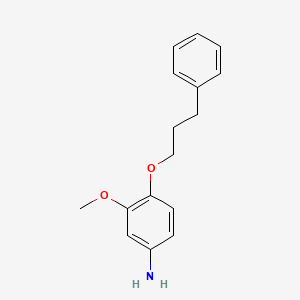

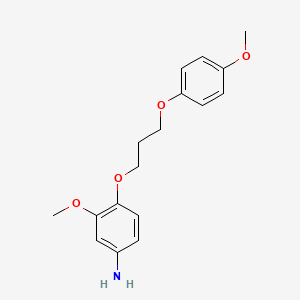

N1-(2-氨基苯基)-N7-苯基庚二酰胺

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a comparative study between two methods, microwave-assisted and conventional heating approaches, was performed to synthesize a new quinazoline derivative from 2-(2-aminophenyl)-1H-benzimidazole and octanal .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . The most significant peak in the 13C NMR spectrum confirms the cyclization process .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the synthesis of a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was reported by condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 91-93 °C. The compound also has good thermal stability .科学研究应用

DNA相互作用和修饰

N1-(2-氨基苯基)-N7-苯基庚二酰胺及类似化合物已被研究其与DNA的相互作用。例如,类似结构的氯氨丁胺与2'-去氧鸟苷等核苷酸的反应已被研究。研究表明在DNA的N7和N1位点发生显著相互作用,导致DNA修饰,如烷基化和自发去嘌呤(Haapala et al., 2001)。

癌症研究

与N1-(2-氨基苯基)-N7-苯基庚二酰胺结构相关的化合物已被探索其在癌症研究中的潜力。例如,相关化合物Pojamide对三阴性乳腺癌细胞的细胞毒活性已被研究。发现其能诱导非凋亡性细胞死亡,可能与自噬过程的下调和线粒体功能受损有关,表明其作为抗癌剂的潜力(Luparello et al., 2019)。

治疗性寡核苷酸合成

相关化合物已被用于治疗性寡核苷酸的合成。例如,2-(N-甲酰-N-甲基)氨基乙基基团已被合成用于固相寡脱氧核糖核苷酸合成的应用,突显了类似结构在开发治疗剂中的作用(Grajkowski et al., 2001)。

光动力疗法

类似N1-(2-氨基苯基)-N7-苯基庚二酰胺的氨基取代衍生物已被设计为pH可激活的光敏剂,用于光动力疗法。这些化合物在酸添加后显示出光物理过程的显著增加,突显了它们在靶向癌症治疗中的潜在应用(Horiuchi et al., 2016)。

安全和危害

The safety data sheet for a similar compound, N1-(2-Aminophenyl)-N8-phenyloctanediamide, indicates that it may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

未来方向

The future directions for the study of similar compounds could involve further investigation into their synthesis, structural characterization, and potential applications. For instance, the aggregation-induced enhanced emission (AIEE) feature of a triferrocenyl-substituted 1,3,5-triphenylbenzene boosts its fluorescence quantum yield from 13% up to 74% . This demonstrates the AIEE effect for a new class of easy-to-prepare aromatic molecules containing several metallocene units for the first time .

属性

IUPAC Name |

N'-(2-aminophenyl)-N-phenylheptanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c20-16-11-7-8-12-17(16)22-19(24)14-6-2-5-13-18(23)21-15-9-3-1-4-10-15/h1,3-4,7-12H,2,5-6,13-14,20H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIULUYKQLVQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429495 | |

| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-Aminophenyl)-N7-phenylheptanediamide | |

CAS RN |

537034-15-4 | |

| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。